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Compound of Interest

Compound Name: 5-Bromo-7-iodo-1H-indazole

Cat. No.: B1397415

An In-Depth Technical Guide to 5-Bromo-7-iodo-1H-indazole: A Differentiated Building Block
for Kinase Inhibitor Discovery

Introduction: The Strategic Value of the Indazole
Scaffold

The indazole ring system, a bioisostere of indole, has emerged as a "privileged scaffold” in
modern medicinal chemistry.[1] Its unique combination of a hydrogen bond donor (N1-H) and
an additional nitrogen atom as a hydrogen bond acceptor gives it a distinct electronic profile,
allowing it to mimic the purine core of ATP. This property makes it an exceptional hinge-binding
motif for protein kinase inhibitors, a class of drugs that has revolutionized oncology.[2][3]
Numerous FDA-approved kinase inhibitors, such as pazopanib and axitinib, feature the
indazole core, validating its importance in drug design.[4]

While the indazole scaffold itself is valuable, the strategic placement of functional groups is
paramount for tuning selectivity, potency, and pharmacokinetic properties. 5-Bromo-7-iodo-
1H-indazole represents a particularly sophisticated building block for drug discovery. The
presence of two different halogens at specific positions on the benzene ring provides an
orthogonal handle for sequential, site-selective derivatization through palladium-catalyzed
cross-coupling reactions. This guide, intended for researchers and drug development
professionals, provides a comprehensive overview of the structure, properties, synthesis, and
strategic application of this key intermediate.
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Physicochemical and Structural Characteristics

5-Bromo-7-iodo-1H-indazole is a solid at room temperature, typically supplied with a purity of
95% or higher.[5] Its structure combines the indazole core with a bromine atom at the C5
position and an iodine atom at the C7 position.

Table 1: Physicochemical Properties of 5-Bromo-7-iodo-1H-indazole

Property Value Source(s)
CAS Number 953410-86-1 [5]
Molecular Formula C7H4BrIN2 [6]
Molecular Weight 322.93 g/mol [6]
IUPAC Name 5-bromo-7-iodo-1H-indazole [5]
Physical Form Solid [5]

Data not publicly available. For
] ] reference, the related 5-bromo-
Melting Point ] ] N/A
3-iodo-1H-indazole melts at

~196 °C.[7]

Keep in a dark place, sealed in
Storage Conditions a dry environment at room [5]

temperature.

Structural Diagram

Caption: Chemical structure of 5-Bromo-7-iodo-1H-indazole.

Spectroscopic Profile

While experimental NMR and mass spectrometry data for 5-Bromo-7-iodo-1H-indazole are
not readily available in public databases, the expected spectral characteristics can be inferred
from related structures.
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* 'H NMR: The spectrum is expected to show three signals in the aromatic region
corresponding to the protons at C3, C4, and C6. The N1-H proton will appear as a broad
singlet, typically downfield.

e 13C NMR: The spectrum should display seven distinct signals for the carbon atoms of the
bicyclic core. The carbons attached to the halogens (C5 and C7) will have their chemical
shifts significantly influenced by the electronegativity and anisotropic effects of bromine and
iodine.

e Mass Spectrometry: The high-resolution mass spectrum would show a characteristic isotopic
pattern for a compound containing one bromine atom (*°Br/2!Br in an approximate 1:1 ratio)
and one iodine atom (monoisotopic 12’l). The expected monoisotopic mass for the molecular
ion [M+H]* is approximately 322.8675 m/z.[8]

Synthesis and Purification: A Strategic Approach

A robust synthesis of 5-Bromo-7-iodo-1H-indazole is crucial for its application as a reliable

building block. While a specific, published protocol for this exact molecule is scarce, a logical
and field-proven two-step sequence can be designed starting from commercially available 4-
bromo-2-methylaniline.

Caption: Synthetic workflow for 5-Bromo-7-iodo-1H-indazole.

Experimental Protocol

Part 1: Synthesis of 5-Bromo-1H-indazole[9]

This procedure is based on a well-established method for indazole synthesis from ortho-
toluidine derivatives.

e Acetylation: Dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Add acetic anhydride
(1.1 eq) dropwise while maintaining the temperature below 40 °C. Stir for 1 hour.

e Cyclization: Add potassium acetate (0.3 eq) and isoamyl nitrite (1.5 eq) to the solution. Heat
the mixture to reflux (approx. 68 °C) for 20 hours.
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o Causality Insight:lsoamyl nitrite serves as the diazotizing agent, converting the amino
group into a diazonium salt in situ. The subsequent intramolecular cyclization is facilitated
by the acetate base, leading to the formation of the indazole ring.

e Workup and Isolation: Cool the reaction to room temperature. Remove the solvent under
reduced pressure. Add water and perform an aqueous workup with ethyl acetate extraction.
The organic layers are combined, dried over magnesium sulfate, and concentrated.

« Purification: Purify the crude product by silica gel chromatography using a heptane/ethyl
acetate gradient to yield 5-bromo-1H-indazole as a solid.

Part 2: Regioselective lodination of 5-Bromo-1H-indazole

This step leverages the principles of electrophilic aromatic substitution on the indazole ring,
directed to the C7 position.

e Reaction Setup: Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous N,N-
Dimethylformamide (DMF). Add N-lodosuccinimide (NIS) (1.2-1.5 eq) to the solution.

o Causality Insight:NIS is a mild and effective electrophilic iodinating agent. The electron-
donating nature of the indazole ring activates it towards electrophilic substitution. While C3
is also a potential site for substitution, studies on related systems show that halogenation
can be directed to C7 under specific conditions, likely influenced by the directing effect of
the existing C5-bromo substituent and steric factors.[2][10]

o Reaction Execution: Stir the mixture at room temperature for 4-12 hours, monitoring the
reaction progress by TLC or LC-MS.

e Workup and Isolation: Upon completion, pour the reaction mixture into water. If a precipitate
forms, filter the solid. If not, extract the aqueous phase with an organic solvent like ethyl
acetate.

 Purification: Wash the collected solid or the combined organic extracts with aqueous sodium
thiosulfate solution to remove any remaining iodine, followed by brine. Dry the organic phase
over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can
be purified by column chromatography or recrystallization to yield 5-Bromo-7-iodo-1H-
indazole.
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Chemical Reactivity and Strategic Derivatization

The primary value of 5-Bromo-7-iodo-1H-indazole lies in the differential reactivity of its two
halogen atoms. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly
more reactive than the C-Br bond.[11][12] This reactivity differential allows for selective,
sequential functionalization.

Reactivity Order: C—I > C-Br
This enables a powerful synthetic strategy:

o First Coupling (at C7): A Sonogashira or Suzuki reaction can be performed under mild
conditions that selectively activate the C-I bond, leaving the C-Br bond untouched.[11][13]

e Second Coupling (at C5): The resulting 7-substituted-5-bromo-1H-indazole can then undergo
a second cross-coupling reaction under more forcing conditions to modify the C5 position.

Sequential Cross-Coupling Strategy

Reaction 2: Suzuki, Buchwald-Hartwig, etc.
at C5-Bromide) 5,7-Disubstituted-1H-indazole
(Kinase Inhibitor Core)

Click to download full resolution via product page

Caption: Orthogonal reactivity enabling sequential drug scaffold synthesis.

Typical Cross-Coupling Protocols

Protocol 1: Selective Sonogashira Coupling at the C7-lodo Position[11][14]

e Setup: To a degassed solution of 5-Bromo-7-iodo-1H-indazole (1.0 eq) and the desired
terminal alkyne (1.2 eq) in a solvent like THF or DMF, add Pd(PPhs)4 (0.02 eq) and Cul (0.04

eq).
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o Execution: Add a base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq). Stir the
reaction at room temperature until the starting material is consumed.

o Workup: Filter the reaction mixture through celite, concentrate the filtrate, and purify by
column chromatography to yield the 7-alkynyl-5-bromo-1H-indazole.

Protocol 2: Suzuki Coupling at the C5-Bromo Position[8][15]

e Setup: Combine the 7-substituted-5-bromo-1H-indazole (1.0 eq), an appropriate aryl or
heteroaryl boronic acid/ester (1.5 eq), a palladium catalyst such as Pd(dppf)Clz (0.05 eq),
and a base like K2COs or Cs2COs (2.0 eq) in a solvent system (e.g., DME/water or
Dioxane/water).

o Execution: Degas the mixture and heat to 80-100 °C under an inert atmosphere (N2 or Ar) for
2-12 hours.

o Workup: After cooling, perform a standard aqueous workup with extraction. Dry the organic
layer and concentrate. Purify by column chromatography.

Application in Drug Discovery: A Workflow for
Kinase Inhibitors

5-Bromo-7-iodo-1H-indazole is an ideal starting point for fragment-based drug discovery
(FBDD) and lead optimization campaigns targeting protein kinases. The C7 position often
probes a deep, hydrophobic pocket near the gatekeeper residue in the ATP-binding site, while
the C5 position typically extends towards the solvent-exposed region, allowing for modifications
that improve solubility and cell permeability.[3]

A typical workflow involves using the sequential coupling strategy to build a library of diverse
inhibitors for Structure-Activity Relationship (SAR) studies.

Caption: Drug discovery workflow utilizing 5-Bromo-7-iodo-1H-indazole.

This approach allows for the systematic exploration of chemical space around the core
indazole scaffold, enabling the rapid identification of potent and selective kinase inhibitors with
desirable drug-like properties.
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Safety and Handling

As a halogenated aromatic compound, 5-Bromo-7-iodo-1H-indazole should be handled with
appropriate care in a laboratory setting.

o Hazard Class: Acutely toxic. A safety data sheet for the compound indicates it is harmful if
swallowed (H302).[5]

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

¢ Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Conclusion

5-Bromo-7-iodo-1H-indazole is more than just another chemical intermediate; it is a
strategically designed building block that offers a distinct advantage in the synthesis of complex
molecular architectures. Its key feature—the differential reactivity of the C-1 and C-Br bonds—
provides medicinal chemists with a reliable and powerful tool for the sequential and site-
selective elaboration of the indazole core. This capability is particularly valuable in the
resource-intensive field of kinase inhibitor development, where the ability to systematically and
efficiently probe structure-activity relationships is critical for success. By understanding its
properties, synthesis, and reactivity, researchers can fully leverage this versatile scaffold to
accelerate the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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